![molecular formula C9H16N2O B033265 1-(Piperidin-4-yl)pyrrolidin-2-one CAS No. 91596-61-1](/img/structure/B33265.png)
1-(Piperidin-4-yl)pyrrolidin-2-one
Overview
Description
“1-(Piperidin-4-yl)pyrrolidin-2-one” is a chemical compound with the empirical formula C9H16N2O . It is a heterocyclic compound and is part of a class of chemicals known as piperidones . Piperidones are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “1-(Piperidin-4-yl)pyrrolidin-2-one”, are synthesized through various methods. One such method involves the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)pyrrolidin-2-one” is represented by the SMILES string O=C1CCCN1C2CCNCC2 . The InChI key for this compound is CCWNMBJRWFCCOD-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Piperidin-4-yl)pyrrolidin-2-one” are not detailed in the search results, piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .Physical And Chemical Properties Analysis
“1-(Piperidin-4-yl)pyrrolidin-2-one” is a solid compound . It has a molecular weight of 168.24 g/mol .Scientific Research Applications
Synthesis of Alkaloids
Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. “1-(Piperidin-4-yl)pyrrolidin-2-one” has been utilized in the synthesis of various alkaloids . These complex molecules are often used in medicine due to their pharmacological effects.
Creation of Unusual β-Amino Acids
This compound is also instrumental in synthesizing unusual β-amino acids such as statin and its derivatives . These amino acids play a crucial role in the development of cholesterol-lowering drugs.
Drug Design and Pharmaceutical Applications
Piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidin-2-one,” are significant in drug design. They are present in more than twenty classes of pharmaceuticals and play a substantial role in the pharmaceutical industry due to their pharmacological activities .
Biological Activity and Pharmacological Activity
The piperidine moiety is a common structure found in many biologically active compounds. The derivatives of “1-(Piperidin-4-yl)pyrrolidin-2-one” have been studied for their biological and pharmacological activities, which include potential therapeutic applications .
Chemical Synthesis and Material Science
Researchers in material science and chemical synthesis use “1-(Piperidin-4-yl)pyrrolidin-2-one” for various applications, including the development of new materials and the study of chemical reactions .
Inhibitors for Plasmodium Cytoplasmic Prolyl-tRNA Synthetase
Derivatives of “1-(Piperidin-4-yl)pyrrolidin-2-one” have been repositioned and characterized as inhibitors for Plasmodium cytoplasmic prolyl-tRNA synthetase, which is crucial in the fight against malaria .
properties
IUPAC Name |
1-piperidin-4-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNMBJRWFCCOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592714 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)pyrrolidin-2-one | |
CAS RN |
91596-61-1 | |
Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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